Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate
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Overview
Description
Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a terephthalate core substituted with isonicotinamido and methoxyethoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate typically involves multi-step organic reactions. One common synthetic route includes the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then subjected to further reactions to introduce the isonicotinamido and methoxyethoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors in industrial production include the selection of appropriate raw materials, reaction conditions, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate include:
- Dimethyl 2-(2-methoxyethoxy)terephthalate
- Dimethyl isonicotinamido terephthalate
- Other terephthalate derivatives with different substituents .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This combination imparts specific chemical properties and reactivity, making it valuable for certain applications where other compounds may not be as effective .
Properties
IUPAC Name |
dimethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-25-8-9-28-16-11-12(6-7-20-16)17(22)21-15-10-13(18(23)26-2)4-5-14(15)19(24)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZOYLFVYXKDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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